molecular formula C14H18BrNO2 B8162488 1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)-2-methylpropan-1-one

1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)-2-methylpropan-1-one

Cat. No.: B8162488
M. Wt: 312.20 g/mol
InChI Key: VFVMUYUMNJLTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)-2-methylpropan-1-one is a chemical compound with the molecular formula C12H14BrNO2 and a molecular weight of 284.15 g/mol . This compound is part of the azetidine class, which is known for its four-membered nitrogen-containing ring structure. The presence of the bromophenoxy group and the azetidine ring makes this compound interesting for various chemical and biological applications.

Preparation Methods

The synthesis of 1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)-2-methylpropan-1-one typically involves the reaction of 4-bromophenol with an appropriate azetidine derivative under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether linkage between the bromophenol and the azetidine ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:

Scientific Research Applications

1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)-2-methylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)-2-methylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy group can facilitate binding to specific sites, while the azetidine ring may interact with other parts of the target molecule, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar compounds to 1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)-2-methylpropan-1-one include other azetidine derivatives with different substituents on the phenoxy group. For example:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on the compound’s properties and applications.

Properties

IUPAC Name

1-[3-[(4-bromophenoxy)methyl]azetidin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-10(2)14(17)16-7-11(8-16)9-18-13-5-3-12(15)4-6-13/h3-6,10-11H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVMUYUMNJLTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CC(C1)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.